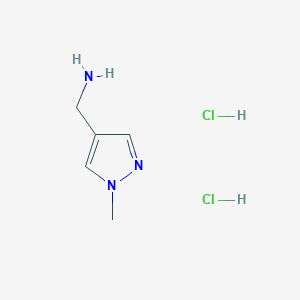
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
説明
“(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1185299-72-2 . It has a molecular weight of 184.07 and its IUPAC name is (1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is 1S/C5H9N3.2ClH/c1-8-4-5(2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a solid at room temperature . It has a density of 1.2±0.1 g/cm³ , a boiling point of 219.8±15.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .
科学的研究の応用
1. Application in Cobalt(II) Complexes Synthesis
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride, as part of a group of similar compounds, has been involved in the synthesis of novel series of Co(II) chloride complexes. These complexes have applications in polymerization processes, such as the polymerization of methyl methacrylate to produce poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. These complexes are characterized by their coordination geometries and are significant in the field of inorganic chemistry and material sciences (Choi et al., 2015).
2. Role in Ambient-Temperature Synthesis
This compound has been used in the ambient-temperature synthesis of novel pyrazolyl imines. The synthesis process involves a condensation reaction between certain pyrazolyl amines and aldehydes, yielding compounds that are fully characterized by various spectroscopic techniques. This application is significant in the field of organic chemistry and pharmaceuticals, contributing to the development of novel compounds (Becerra et al., 2021).
3. Inhibition of Acetylcholinesterase and Monoamine Oxidase
Pyrazole derivatives, which include compounds similar to (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride, have been studied for their inhibitory properties on acetylcholinesterase and monoamine oxidase, enzymes relevant in the treatment of Alzheimer's disease. These compounds have shown significant inhibitory activities and are promising in the development of new therapeutic agents (Kumar et al., 2013).
4. Antimicrobial and Anticancer Agents
Pyrazole derivatives are also explored for their potential as antimicrobial and anticancer agents. The synthesis of novel pyrazole compounds has shown that certain derivatives exhibit higher anticancer activity compared to reference drugs. Additionally, these compounds have demonstrated good to excellent antimicrobial activity, making them significant in the field of medicinal chemistry (Hafez et al., 2016).
5. Application in Molecular Docking Studies
The synthesis of pyrazole derivatives and their incorporation into various heterocyclic entities have been essential in molecular docking studies. These studies are crucial in understanding the interaction of these compounds with biological targets, aiding in the development of drugs to overcome microbial resistance (Katariya et al., 2021).
Safety And Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H315, H319, H335 , indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
特性
IUPAC Name |
(1-methylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8-4-5(2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNOTDIMASHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



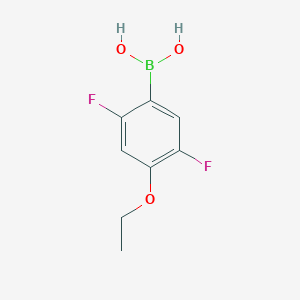
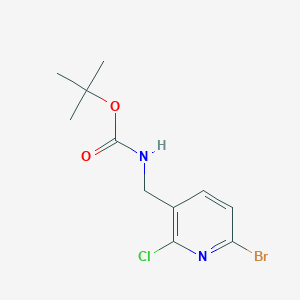
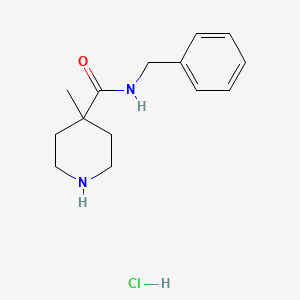
![4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389948.png)
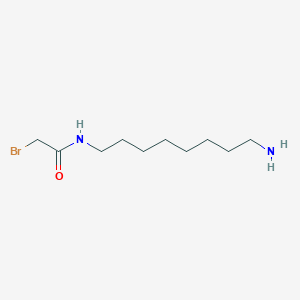
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B1389952.png)
![4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1389954.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide](/img/structure/B1389961.png)
![3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389962.png)
![N-Benzyl-3-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389963.png)
![N-Benzyl-4-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389964.png)
![2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide](/img/structure/B1389965.png)